molecular formula C4H8FNO B12961901 (3S,4S)-4-Fluorotetrahydrofuran-3-amine

(3S,4S)-4-Fluorotetrahydrofuran-3-amine

Cat. No.: B12961901
M. Wt: 105.11 g/mol
InChI Key: QEFNMXYQEIJFEA-DMTCNVIQSA-N
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Description

(3S,4S)-4-Fluorotetrahydrofuran-3-amine is a chiral compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring with a fluorine atom and an amine group attached, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Fluorotetrahydrofuran-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.

    Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amine group is introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Fluorotetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or amine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles like sodium azide (NaN₃) are used for substitution reactions.

Major Products

The major products formed from these reactions include various fluorinated and aminated derivatives, which can be further utilized in synthetic chemistry.

Scientific Research Applications

(3S,4S)-4-Fluorotetrahydrofuran-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Fluorotetrahydrofuran-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that recognize the fluorinated and aminated functional groups.

    Pathways: The compound may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-Hexyl-4-(®-2-hydroxytridecyl)-oxetan-2-one: Another chiral compound with a tetrahydrofuran ring.

    (2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal: A sugar derivative with multiple hydroxyl groups.

Uniqueness

(3S,4S)-4-Fluorotetrahydrofuran-3-amine is unique due to its specific fluorine and amine substitutions, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C4H8FNO

Molecular Weight

105.11 g/mol

IUPAC Name

(3S,4S)-4-fluorooxolan-3-amine

InChI

InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4+/m1/s1

InChI Key

QEFNMXYQEIJFEA-DMTCNVIQSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CO1)F)N

Canonical SMILES

C1C(C(CO1)F)N

Origin of Product

United States

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